N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
Brand Name: Vulcanchem
CAS No.: 892259-78-8
VCID: VC4317723
InChI: InChI=1S/C20H19N3O5/c1-12(24)13-4-3-5-15(10-13)21-18(25)14-6-7-16-17(11-14)22-20(27)23(19(16)26)8-9-28-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,22,27)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC
Molecular Formula: C20H19N3O5
Molecular Weight: 381.388

N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS No.: 892259-78-8

Cat. No.: VC4317723

Molecular Formula: C20H19N3O5

Molecular Weight: 381.388

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide - 892259-78-8

Specification

CAS No. 892259-78-8
Molecular Formula C20H19N3O5
Molecular Weight 381.388
IUPAC Name N-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
Standard InChI InChI=1S/C20H19N3O5/c1-12(24)13-4-3-5-15(10-13)21-18(25)14-6-7-16-17(11-14)22-20(27)23(19(16)26)8-9-28-2/h3-7,10-11H,8-9H2,1-2H3,(H,21,25)(H,22,27)
Standard InChI Key UPLJEIZGCPSQJO-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s molecular formula, C₂₀H₁₉N₃O₅ (molecular weight: 381.388 g/mol), features a tetrahydroquinazoline backbone substituted at positions 3, 7, and 8. The 3-(2-methoxyethyl) group introduces hydrophilicity, while the N-(3-acetylphenyl) carboxamide moiety contributes to aromatic stacking interactions. Key structural elements include:

  • Quinazoline Core: A bicyclic system with two nitrogen atoms at positions 1 and 3, providing sites for hydrogen bonding and π-π interactions.

  • 2,4-Diketone Functionality: Enhances electrophilicity, enabling potential covalent interactions with nucleophilic residues in enzyme active sites.

  • Methoxyethyl Side Chain: Improves solubility and pharmacokinetic properties compared to purely hydrophobic analogs.

Table 1 summarizes critical physicochemical properties:

PropertyValue
CAS Number892259-78-8
IUPAC NameN-(3-acetylphenyl)-3-(2-methoxyethyl)-2,4-dioxo-1H-quinazoline-7-carboxamide
SMILESCC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C(=O)N3)CCOC
Topological Polar Surface Area106 Ų (calculated)

Synthesis Pathways

The synthesis involves multi-step organic reactions, typically beginning with the construction of the quinazoline core. A representative route includes:

  • Cyclization: Condensation of anthranilic acid derivatives with urea or thiourea to form the 2,4-dioxoquinazoline scaffold.

  • N-Alkylation: Introduction of the 3-(2-methoxyethyl) group via alkylation with 2-methoxyethyl halides under basic conditions.

  • Carboxamide Formation: Coupling the 7-carboxylic acid derivative with 3-acetylaniline using carbodiimide-based activating agents.

Yield optimization remains challenging due to steric hindrance from the acetylphenyl group, often requiring precise temperature control (0–5°C) during coupling steps.

Comparative Analysis with Related Compounds

Table 2 contrasts pharmacological profiles of select quinazoline and tetrahydroquinoline derivatives:

CompoundTargetIC₅₀ (µM)Cell Line
N-(3-acetylphenyl)-...EGFR/5-LOX (predicted)N/AComputational
(R)-5aMitochondria5.4A2780
QCBT7Proteasome0.6HCT-116
CA-4PTubulin0.0029HMEC-1

Key observations:

  • The title compound’s predicted dual activity (EGFR/5-LOX) distinguishes it from single-target agents like CA-4P .

  • Its lack of proteasome inhibitory activity contrasts with QCBT7, underscoring structural determinants of target selectivity .

Future Directions

  • In Vivo Toxicity Studies: Address current gaps in pharmacokinetic and safety profiles.

  • Stereochemical Optimization: Enantioselective synthesis to evaluate chirality-activity relationships.

  • Combination Therapies: Synergy with checkpoint inhibitors or ROS-enhancing agents.

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